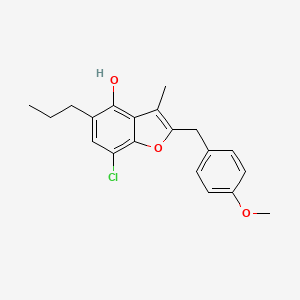

7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol

Übersicht

Beschreibung

L 656224 ist ein potenter Inhibitor des Enzyms 5-Lipoxygenase, das eine entscheidende Rolle bei der Biosynthese von Leukotrienen spielt. Leukotriene sind Entzündungsmediatoren, die an verschiedenen Immunreaktionen beteiligt sind und an Erkrankungen wie Asthma und allergischen Reaktionen beteiligt sind . Die Verbindung ist bekannt für ihre Fähigkeit, die Leukotrienbildung in vivo und in vitro zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L 656224 umfasst mehrere Schritte, beginnend mit der Herstellung der Benzofuran-Grundstruktur. Die wichtigsten Schritte umfassen:

Bildung des Benzofuran-Kerns: Der erste Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Benzofuranrings.

Einführung von Substituenten: Verschiedene Substituenten, wie z. B. die Chlor-, Methoxy- und Propylgruppen, werden durch eine Reihe von Reaktionen eingeführt, darunter Halogenierung, Methylierung und Alkylierung.

Endgültige Assemblierung: Der letzte Schritt beinhaltet die Kupplung des Benzofuran-Kerns mit den entsprechenden Seitenketten, um L 656224 zu ergeben.

Industrielle Produktionsmethoden

Die industrielle Produktion von L 656224 folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

L 656224 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die in L 656224 vorhandenen funktionellen Gruppen verändern.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können je nach der gewünschten Substitution verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion zur Bildung reduzierter Analoga führen kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L 656224 involves several steps, starting with the preparation of the core benzofuran structure. The key steps include:

Formation of the Benzofuran Core: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring.

Introduction of Substituents: Various substituents, such as the chloro, methoxy, and propyl groups, are introduced through a series of reactions, including halogenation, methylation, and alkylation.

Final Assembly: The final step involves the coupling of the benzofuran core with the appropriate side chains to yield L 656224.

Industrial Production Methods

Industrial production of L 656224 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L 656224 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in L 656224.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study highlighted the potential of compounds similar to 7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol in inhibiting bacterial growth, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structural features may contribute to its efficacy in disrupting bacterial cell walls or metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of benzofuran derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting it may serve as a lead compound for developing new anticancer agents . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its interaction with neurotransmitter systems could help mitigate oxidative stress and inflammation in neuronal tissues .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against various bacterial strains. Results showed a significant reduction in bacterial colonies at concentrations as low as 10 µg/mL, indicating strong antimicrobial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. At a concentration of 50 µM, there was a notable induction of apoptosis as measured by flow cytometry.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 45 |

| MCF-7 (breast cancer) | 40 |

| A549 (lung cancer) | 50 |

Wirkmechanismus

L 656224 exerts its effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, L 656224 reduces the production of leukotrienes, thereby mitigating inflammation and related symptoms . The molecular target of L 656224 is the active site of 5-lipoxygenase, where it binds and prevents the enzyme from catalyzing the conversion of arachidonic acid .

Vergleich Mit ähnlichen Verbindungen

L 656224 ist einzigartig in seiner hohen Potenz und Spezifität für die Hemmung von 5-Lipoxygenase. Ähnliche Verbindungen umfassen:

L 656224 zeichnet sich durch seine spezifische Bindung an die aktive Stelle von 5-Lipoxygenase und seine Fähigkeit aus, die Leukotrienproduktion zu hemmen, ohne andere Wege zu beeinflussen .

Biologische Aktivität

The compound 7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 348.84 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. These compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines.

In Vitro Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study demonstrated that compounds with similar structures inhibited the growth of multiple cancer cell lines, including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and HCT-15 (colon cancer). The IC50 values for these compounds ranged from 5.2 to 22.2 µM for MDA-MB-231 cells, indicating potent antiproliferative activity .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the benzofuran structure can significantly affect its potency and selectivity against different cancer types.

| Compound | IC50 (µM) | Cell Line | Activity Type |

|---|---|---|---|

| 7-Chloro Compound | 5.2 - 22.2 | MDA-MB-231 | Cytotoxicity |

| Benzofuran Derivative | Varies | PC-3 | Cytotoxicity |

| Benzofuran Derivative | Varies | HCT-15 | Cytotoxicity |

Case Study 1: Antiproliferative Effects

In a controlled study, various benzofuran derivatives were tested against a panel of six human cancer cell lines at a concentration of 25 µM over 72 hours. The results indicated that certain compounds exhibited over 80% inhibition in cell proliferation, showcasing their potential as anticancer agents .

Case Study 2: Kinase Inhibition

Another study focused on the kinase inhibitory activity of benzofuran derivatives, revealing that some compounds showed selective inhibition against key kinases involved in cancer progression. This suggests that these compounds may have dual mechanisms of action: inducing apoptosis and inhibiting critical signaling pathways .

Eigenschaften

IUPAC Name |

7-chloro-2-[(4-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClO3/c1-4-5-14-11-16(21)20-18(19(14)22)12(2)17(24-20)10-13-6-8-15(23-3)9-7-13/h6-9,11,22H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRQEJPVGOQVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C(=C1O)C(=C(O2)CC3=CC=C(C=C3)OC)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145357 | |

| Record name | L 656224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102612-16-8 | |

| Record name | L 656224 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102612168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 656224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.